molecular formula C16H15N3O3 B11463491 5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione

5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione

Cat. No.: B11463491
M. Wt: 297.31 g/mol
InChI Key: WUUDRGWGPDEXRJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring and substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its methoxyphenyl group contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H15N3O3/c1-18-12-8-9-17-14(10-4-6-11(22-3)7-5-10)13(12)15(20)19(2)16(18)21/h4-9H,1-3H3

InChI Key

WUUDRGWGPDEXRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)C3=CC=C(C=C3)OC)C(=O)N(C1=O)C

Origin of Product

United States

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